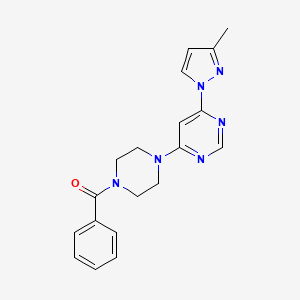

![molecular formula C13H10N4O2 B5578264 7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)

7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, including the formation of Schiff's bases, reaction with ethyl cyanoacetate, and subsequent reactions leading to the desired compounds with potential antioxidant and antimicrobial activities (Bassyouni et al., 2012). The synthesis routes are designed to introduce functional groups that contribute to the compound's activity and stability.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic methods, including UV-vis, IR, 1H/13C NMR, mass spectrometry, and X-ray crystallography. These studies confirm the structures of the synthesized compounds and provide insight into their conformational preferences and stereochemistry (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo various reactions, such as nitration, which leads to the synthesis of new fluorophores with potential for thermal rearrangement to other heterocyclic systems. These reactions not only expand the chemical diversity of these compounds but also enhance their applicability in different biological contexts (Rezazadeh et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, can be inferred from the structural data and synthesis conditions. For example, the crystalline structure analysis provides insights into the stability and solubility of these compounds, crucial for their biological application and formulation (Govindaraj et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are critical for understanding the biological activity of these compounds. Studies on related compounds highlight the importance of substituents in determining the activity and selectivity of the compounds towards various biological targets (Hamdouchi et al., 1999).

Wissenschaftliche Forschungsanwendungen

Antiviral and Anticancer Applications

- Antirhinovirus Agents : Compounds structurally related to this chemical, specifically 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, have been designed and tested as antirhinovirus agents. The synthesis process involved a new Horner−Emmons reagent for incorporating methyl vinylcarboxamide (Hamdouchi et al., 1999).

- Anticancer Compounds : A series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, showed significant antitumor activity against various cancer cell lines, demonstrating their potential as therapeutic agents (El-All et al., 2015).

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Agents : New fluorophores in the 3H-imidazo[4,5-e][2,1]benzoxazoles series showed promising antimicrobial activities against Gram-positive and Gram-negative bacterial species (Rezazadeh et al., 2015).

- Antioxidant Activity : Compounds like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles displayed significant antioxidant activities, highlighting their potential in medicinal chemistry (Bassyouni et al., 2012).

Enzyme Inhibition and Biological Screening

- Alpha-Glucosidase Inhibitors : Benzimidazole derivatives have been identified as potent inhibitors of alpha-glucosidase, an enzyme target in diabetes treatment, demonstrating their therapeutic potential (Özil et al., 2016).

- Anti-Inflammatory and Antioxidant Derivatives : Novel 3,4,5-Trisubstituted-1,2,4-Triazole Derivatives bearing a Benzimidazole Moiety showed potential anti-inflammatory and antioxidant activities, supported by molecular docking studies (Katikireddy et al., 2021).

Anticonvulsant and Anticancer Screening

- Anticonvulsant Properties : Benzimidazole derivatives synthesized from o-phenylenediamine and phenoxyacetic acid exhibited notable anticonvulsant effects, underscoring their potential in treating epilepsy (Shaharyar et al., 2016).

- Synthesis and Characterization for Cancer Treatment : Derivatives of 1H-benzimidazole have been explored for their anticancer properties, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Conducting Polymer Properties

- Electrochromic Properties : Studies on benzimidazole derivatives like 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole (BImBEd) have revealed insights into the influence of hydrogen bonding on the electrochromic properties of conducting polymers (Akpinar et al., 2012).

Monoamine Oxidase Inhibitors

- MAO B Inhibitors : Compounds like 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-ones have been identified as reversible, potent, and selective MAO B inhibitors, with potential applications in neurodegenerative disorders (Mazouz et al., 1993).

Carbonic Anhydrase Inhibitors and Anticancer Activity

- CA IX Inhibitors : A series of 4-benzylidene-2-phenyl-5(4H)-imidazolone-based benzenesulfonamides were synthesized as inhibitors of carbonic anhydrase IX, demonstrating anticancer activity (Eldehna et al., 2019).

Eigenschaften

IUPAC Name |

6-hydroxy-7-phenyl-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-17-10-7-6-9-11(16-19-15-9)12(10)14-13(17)8-4-2-1-3-5-8/h1-5,18H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKXESOLHHQXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NON=C2C3=C1N(C(=N3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

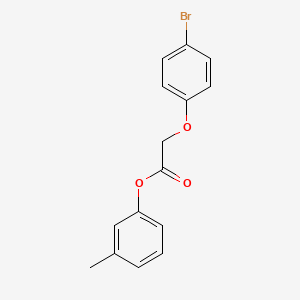

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)

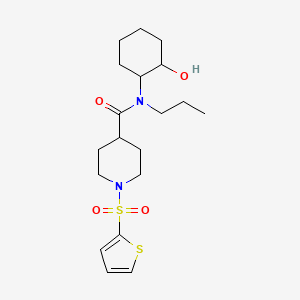

![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)

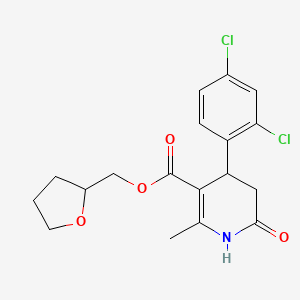

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)